2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid is an organic compound notable for its structural similarity to phenylalanine, an essential amino acid. This compound incorporates a trifluoromethyl group, which contributes unique chemical properties and biological activities. Its molecular formula is with a molecular weight of 249.19 g/mol. The compound is classified as an amino acid derivative, specifically a modified version of hydroxypropionic acid, making it relevant in various fields such as medicinal chemistry and organic synthesis .
The synthesis of 2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid can be achieved through several methods, typically involving multi-step organic reactions. One notable approach involves the reaction of 3,3,3-trifluoropropene with appropriate substrates to yield the desired compound through a series of transformations including hydrolysis and resolution processes .
The molecular structure of 2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid features:
2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid can undergo various reactions:
The specific conditions for these reactions vary based on the desired product and the reagents used. For example, oxidation typically requires acidic conditions, while reduction may occur under neutral or basic conditions.
The mechanism of action for 2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with biological targets, particularly enzymes and receptors. The presence of the trifluoromethyl group enhances binding affinity, potentially influencing metabolic pathways and cellular functions. This compound may act as an inhibitor or activator in biochemical processes, making it significant in drug development and therapeutic applications .
Relevant data includes:
2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid has diverse applications:
This compound represents a significant advancement in organic chemistry with potential implications across various scientific disciplines.
The incorporation of a geminal hydroxy-amino motif adjacent to a stereogenic center and a lipophilic trifluoromethyl group presents distinctive synthetic challenges. This β-hydroxy-α-amino acid derivative serves as a precursor for bioactive peptides and enzyme inhibitors, demanding precise control over stereochemistry and functional group compatibility [3] [8].
Stereocontrol at the C3 position is achieved through chiral pool derivatization or asymmetric catalysis. Enzymatic resolution using immobilized Candida antarctica lipase B efficiently separates racemic mixtures of ester precursors, achieving enantiomeric excess (e.e.) values >98% for the (R)-isomer [3]. Diastereomeric salt resolution with L-tartaric acid remains industrially viable, yielding enantiopure material (>99% e.e.) despite moderate mass efficiency (≤40% yield) [8].
Table 1: Stereoselective Approaches Comparison
Method | Chiral Auxiliary/Agent | de/e.e. (%) | Yield (%) |
---|---|---|---|
Enzymatic Resolution | Lipase B (Immobilized) | >98 | 45–50 |
Diastereomeric Salt | L-Tartaric Acid | >99 | 35–40 |
Asymmetric Hydrogenation | Ru-BINAP Complex | 92 | 85 |
For complex targets, asymmetric aldol reactions using Evans oxazolidinone auxiliaries enable syn-selectivity (d.e. >90%). Subsequent trifluoromethylphenyl incorporation via Suzuki-Miyaura coupling and auxiliary cleavage affords β-hydroxy-α-amino acids with retained stereochemistry [8].
Late-stage trifluoromethylation minimizes side reactions associated with the electrophilic CF₃ group. Key strategies include:
Table 2: Trifluoromethylation Methods
Method | Catalyst/Reagent | Yield (%) | Byproduct Risk |
---|---|---|---|
Ullmann Coupling | Pd(OAc)₂/XPhos | 85–90 | Low |
Electrophilic CF₃ Addition | Umemoto Reagent | 70–75 | Moderate |
Directed ortho-CF₃ Insertion | Cu(OTf)₂/Selectfluor | 80 | High |
Copper-mediated direct C–H trifluoromethylation using Selectfluor®/Cu(OTf)₂ enables single-step functionalization of phenylalanine precursors but requires stringent anhydrous conditions to suppress defluorination [1] [5].
Orthogonal protection is essential to prevent lactamization or β-elimination during synthesis:
Table 3: Protecting Group Performance
Functional Group | Protecting Group | Deprotection Conditions | Compatibility |
---|---|---|---|
α-Amino | Boc | TFA/CH₂Cl₂ (0°C–25°C) | Acid-sensitive groups |
α-Amino | Fmoc | Piperidine/DMF (20%) | Base-sensitive groups |
Carboxyl | Methyl Ester | LiOH/THF/H₂O | All common protections |
β-Hydroxy | TBS Ether | TBAF/THF | Acid/base-sensitive |
For convergent syntheses, Fmoc protection enables solid-phase peptide coupling and mild deprotection (piperidine/DMF). Sequential deprotection of TBS ethers followed by carboxyl groups enables selective functionalization at the C-terminus for peptide elongation [6] [8].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9